N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide
Overview
Description
N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of methanesulfonamide groups attached to a methylphenyl structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with the corresponding amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonamide groups into target molecules.
Biology: Employed in studies to understand protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the complex aromatic structure.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Contains additional functional groups that impart different reactivity and applications.
Uniqueness
N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide is unique due to its specific arrangement of methanesulfonamide groups on a methylphenyl backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[4-[4-(methanesulfonamido)-3-methylphenyl]-2-methylphenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-9-13(5-7-15(11)17-23(3,19)20)14-6-8-16(12(2)10-14)18-24(4,21)22/h5-10,17-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRYTZOMCJDNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NS(=O)(=O)C)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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